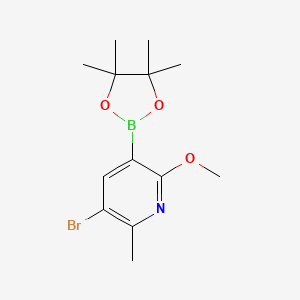

3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Structure and Key Properties The compound 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular formula: C₁₃H₁₉BBrNO₃) features a pyridine core substituted with bromine, methoxy, methyl, and a pinacol boronate ester group. Its SMILES notation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)C)Br, and its InChIKey is LWZYEWWAZAKGTM-UHFFFAOYSA-N . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing complex organic molecules .

Applications This compound serves as a versatile intermediate in medicinal chemistry and materials science. It is pivotal in synthesizing cholinergic drugs for gastrointestinal disorders and oxazolidinone derivatives targeting mGluR5 modulators . Additionally, its derivatives are utilized in organic electroluminescent devices due to their electron-transporting properties .

Properties

Molecular Formula |

C13H19BBrNO3 |

|---|---|

Molecular Weight |

328.01 g/mol |

IUPAC Name |

5-bromo-2-methoxy-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H19BBrNO3/c1-8-10(15)7-9(11(16-8)17-6)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |

InChI Key |

LWZYEWWAZAKGTM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps. One common method involves the bromination of 6-methoxy-2-methylpyridine, followed by the introduction of the boronic ester group through a Suzuki-Miyaura coupling reaction. The reaction conditions for the Suzuki-Miyaura coupling usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may employ more robust and scalable catalysts and reagents to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has numerous applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related boronate-containing pyridine derivatives:

Research Findings and Data

Crystallographic Data

The title compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.452 Å, b = 15.763 Å, c = 10.218 Å, and β = 106.42° . Hydrogen atoms were refined using SHELXL , and the structure was visualized via OLEX2 .

Biological Activity

3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C13H19BBrNO3) is a complex organic compound with potential biological significance. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its role in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19BBrNO3

- Molecular Weight : 328.0099 g/mol

- CAS Number : 186413-76-3

- Structure : The structure includes a pyridine ring substituted with a bromine atom and a methoxy group, along with a boron-containing dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by boron complexation. A notable method includes the use of bis(pinacolato)diboron to facilitate the introduction of the dioxaborolane group under controlled conditions .

Inhibitory Activity

Research indicates that this compound exhibits significant inhibitory activity against various kinases. For instance, it has been tested for inhibition against GSK-3β and ROCK-1 kinases. Inhibitory constants (IC50) were observed in the nanomolar range for some derivatives related to this compound. Specifically, compounds with similar structural motifs have shown IC50 values ranging from 8 nM to over 1 µM in various assays .

Cytotoxicity Studies

Cytotoxicity assessments performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that certain concentrations of related compounds did not significantly decrease cell viability. This suggests potential therapeutic applications with minimal cytotoxic effects at lower concentrations .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it was found to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. Notably, at a concentration of 1 µM, related compounds showed enhanced efficacy compared to standard reference compounds .

Case Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, several derivatives were synthesized and tested for their inhibitory activities. The results indicated that modifications in the molecular structure significantly impacted the inhibitory potency. Compounds with specific substituents showed improved activity profiles compared to others .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of similar compounds in microglial cells. The findings demonstrated that certain derivatives could effectively reduce pro-inflammatory cytokines without compromising cell viability at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H19BBrNO3 |

| Molecular Weight | 328.0099 g/mol |

| CAS Number | 186413-76-3 |

| IC50 (GSK-3β) | ~8 nM |

| IC50 (ROCK-1) | Varies based on substitution |

| Biological Activity | Effect |

|---|---|

| Cytotoxicity | Minimal at ≤10 µM |

| Anti-inflammatory | Significant reduction in NO and IL-6 levels |

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for coupling with halogenated aromatic partners. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like DMF or THF under inert atmospheres (argon/nitrogen) .

- Optimizing reaction temperatures (e.g., 140°C under microwave irradiation) to enhance coupling efficiency .

- Purification via silica gel column chromatography with gradients of ethyl acetate/hexane . This methodology aligns with protocols for analogous pyridine-boronate esters .

Q. Which characterization techniques are critical for verifying its structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and boron incorporation (e.g., absence of boronic acid protons) .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. Software like SHELXL or OLEX2 refines crystallographic data .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Q. What are its primary applications in academic research?

- Medicinal Chemistry : Intermediate for cholinergic drugs targeting gastrointestinal disorders .

- Materials Science : Building block for organic electroluminescent devices due to electron-deficient pyridine-boronate systems .

- Catalysis : Boronate group enables participation in transition-metal-catalyzed reactions .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings be addressed?

- Catalyst Optimization : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to reduce dehalogenation side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of boronate esters .

- Temperature Control : Microwave-assisted heating (140°C, 2–5 min) enhances reaction kinetics .

- Workup Analysis : Use TLC or LC-MS to identify unreacted starting materials and adjust stoichiometry .

Q. How to manage regioselectivity challenges in halogenated pyridine derivatives?

- Directed Metalation : Use substituents (e.g., methoxy groups) to direct halogenation or borylation to specific positions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(2d,p)) predict reactive sites and guide synthetic planning .

Q. What strategies resolve contradictions between crystallographic and computational data?

- Torsional Angle Analysis : Compare X-ray-derived bond angles with DFT-optimized geometries to identify steric strain or crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) that distort experimental structures .

Q. How to troubleshoot purity issues during synthesis?

- Chromatography Optimization : Adjust solvent gradients (e.g., 5:95 to 50:50 ethyl acetate/hexane) to separate boronate esters from polar byproducts .

- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to remove residual catalysts .

Q. Which software tools are recommended for crystallographic analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.